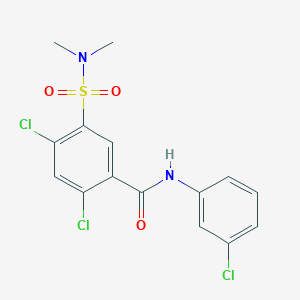![molecular formula C21H23Cl2N3O3S B3503336 2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B3503336.png)
2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
Overview
Description
2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro, dimethylsulfamoyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzamide core is then introduced through an amidation reaction, where the indole derivative reacts with 2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the amidation step .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the sulfonamide group can interact with bacterial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide: Lacks the dimethyl substitution on the indole moiety.
2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]benzamide: Lacks the dimethylsulfamoyl group.
2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(methylsulfamoyl)benzamide: Has a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
The presence of both the dimethylsulfamoyl group and the dimethyl-substituted indole moiety makes 2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(1,2-dimethylindol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-13-14(15-7-5-6-8-19(15)26(13)4)9-10-24-21(27)16-11-20(18(23)12-17(16)22)30(28,29)25(2)3/h5-8,11-12H,9-10H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRCIOVVAQUGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503254.png)
![2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3503256.png)
![Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B3503267.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3503274.png)
![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3503286.png)
![4-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3503289.png)
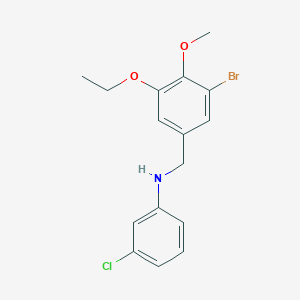
![N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3503304.png)
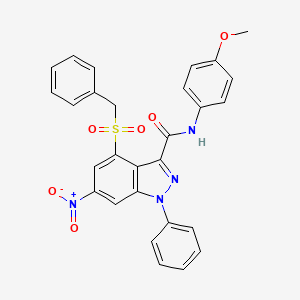
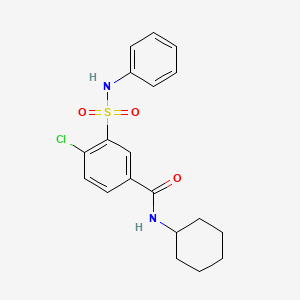
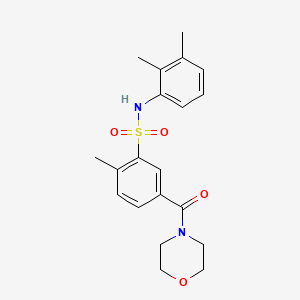
![N-(2-bromophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3503318.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B3503331.png)
